molecular formula C7H7BrO3 B1277816 Methyl 3-(bromomethyl)-2-furoate CAS No. 23268-19-1

Methyl 3-(bromomethyl)-2-furoate

Cat. No.: B1277816
CAS No.: 23268-19-1
M. Wt: 219.03 g/mol
InChI Key: KBSMQYFLZWRZQK-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-2-furoate (CAS 23268-19-1) is a brominated furan derivative of significant interest in synthetic organic chemistry, serving as a versatile alkylating agent and key synthetic intermediate. Its molecular formula is C 7 H 7 BrO 3 with a molecular weight of 219.03 g/mol [ 3 ]. The compound features a reactive bromomethyl group adjacent to the ester functionality on the furan ring, making it a valuable building block for the construction of more complex molecules [ 4 ]. This compound is primarily used in research settings as a precursor for the synthesis of various S-substituted 3-furoic acid derivatives. These derivatives are valuable intermediates in the development of target molecules with potential insecticidal activity, as documented in patent literature [ 2 ]. The reactivity of the bromomethyl group allows for further functionalization via cross-coupling reactions or nucleophilic substitution, enabling researchers to introduce the furan moiety into larger molecular architectures [ 4 ]. Handling of this compound requires standard safety precautions for alkyl bromides. It is recommended to store the compound under inert gas at low temperatures (2–8 °C) to maintain stability [ 7 ]. The compound has a calculated density of 1.569 g/cm³ and a high boiling point, characteristics that should be considered during experimental planning [ 3 ]. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(bromomethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSMQYFLZWRZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429312
Record name methyl 3-(bromomethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23268-19-1
Record name methyl 3-(bromomethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of Methyl Furoate

The most widely documented method involves the bromination of methyl furoate (methyl 2-furoate) using molecular bromine ($$ \text{Br}_2 $$) in chlorinated solvents. This approach, detailed in a patent by, proceeds via electrophilic substitution:

  • Reagents : Methyl furoate (1 mole), bromine (2.5 moles), chloroform ($$ \text{CHCl}_3 $$) as solvent.
  • Conditions : Reflux (61–64°C) for 350 hours under anhydrous conditions.
  • Workup : Neutralization with sodium carbonate ($$ \text{Na}2\text{CO}3 $$), extraction with chloroform, and solvent evaporation.
  • Yield : 55–60% (based on furfural as starting material).

Advantages :

  • Direct one-step synthesis from readily available methyl furoate.
  • Scalable for industrial applications.

Disadvantages :

  • Extremely long reaction time (14.6 days).
  • Handling hazardous bromine and chlorinated solvents raises safety concerns.

Bromination Using $$ N $$-Bromosuccinimide (NBS)

An alternative method employs $$ N $$-bromosuccinimide (NBS) as a brominating agent, offering improved selectivity. This approach, adapted from studies on similar furan derivatives, involves:

  • Reagents : Methyl 2-methylfuran-3-carboxylate, NBS, carbon tetrachloride ($$ \text{CCl}4 $$), benzoyl peroxide ($$ \text{(PhCO)}2\text{O}_2 $$) as initiator.
  • Conditions : Radical bromination under UV light at 25°C for 6–8 hours.
  • Yield : 75%.

Mechanistic Insight :
The reaction proceeds via a radical chain mechanism, where NBS generates bromine radicals ($$ \text{Br}^\cdot $$) that selectively substitute the methyl group adjacent to the ester functionality.

Advantages :

  • Shorter reaction time compared to molecular bromine.
  • Reduced toxicity (avoids liquid $$ \text{Br}_2 $$).

Disadvantages :

  • Requires UV light initiation.
  • Limited substrate scope (specific to methyl-substituted furans).

Halogenation-Esterification Tandem Approach

A multi-step synthesis reported by Boc Sciences involves bromination followed by esterification:

  • Bromination :
    • Substrate : 3-(Hydroxymethyl)furan-2-carboxylic acid.
    • Reagent : Phosphorus tribromide ($$ \text{PBr}_3 $$) in diethyl ether.
    • Conditions : 0°C to room temperature, 12 hours.
  • Esterification :
    • Reagent : Methanol ($$ \text{CH}3\text{OH} $$), sulfuric acid ($$ \text{H}2\text{SO}_4 $$) catalyst.
    • Conditions : Reflux for 4–6 hours.
  • Overall Yield : 65–70%.

Advantages :

  • High purity product due to stepwise control.
  • Adaptable to other ester derivatives.

Disadvantages :

  • Multi-step process increases complexity.
  • Requires handling of corrosive $$ \text{PBr}_3 $$.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Disadvantages
Direct Bromination $$ \text{Br}2 $$, $$ \text{CHCl}3 $$, reflux 55–60% One-step, scalable Long reaction time, hazardous reagents
NBS Bromination NBS, $$ \text{CCl}_4 $$, UV light 75% Selective, safer Requires UV initiation
Halogenation-Esterification $$ \text{PBr}3 $$, $$ \text{CH}3\text{OH} $$ 65–70% High purity, versatile Multi-step, corrosive reagents

Emerging Trends and Optimization

Recent studies highlight the potential of flow chemistry to enhance bromination efficiency. For instance, continuous-flow systems reduce reaction times and improve safety by minimizing exposure to toxic reagents. Additionally, catalytic methods using Lewis acids (e.g., $$ \text{FeBr}_3 $$) are under investigation for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-2-furoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives with different functional groups.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of furan derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Methyl 3-(bromomethyl)-2-furoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of functional materials with unique electronic or optical properties.

    Biological Studies: The compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-2-furoate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)benzoate: Similar structure but with a benzene ring instead of a furan ring.

    Methyl 4-(bromomethyl)-3-methoxybenzoate: Contains a methoxy group in addition to the bromomethyl and ester groups.

    Methyl 2-bromobenzoate: Lacks the bromomethyl group but has a bromine atom directly attached to the benzene ring.

Uniqueness

Methyl 3-(bromomethyl)-2-furoate is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to benzene derivatives. This uniqueness makes it a valuable intermediate in the synthesis of heterocyclic compounds and other complex molecules.

Biological Activity

Methyl 3-(bromomethyl)-2-furoate is an organic compound with significant potential in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6H6BrO2\text{C}_6\text{H}_6\text{BrO}_2 and a molecular weight of approximately 219.03 g/mol. The compound features a furan ring, which is a five-membered aromatic structure containing oxygen, along with a bromomethyl group at the 3-position and a methoxycarbonyl group. This unique structure contributes to its reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to act as a cross-linking agent in proteins. The bromomethyl group allows it to form covalent bonds with amino acid side chains, facilitating the study of protein-protein interactions in proteomics research. This property is particularly useful for identifying complex biological interactions within cells or tissues .

Study on Protein Cross-Linking

This compound has been utilized in proteomics to understand protein interactions. In one study, researchers employed this compound as a cross-linking agent to analyze protein complexes in cellular environments, contributing valuable insights into cellular mechanisms.

Synthesis and Biological Evaluation

A study focused on synthesizing various furan derivatives highlighted the utility of this compound as a precursor for more complex molecules. The reactivity of the bromomethyl group was exploited to create compounds with enhanced biological activities, indicating its potential as a scaffold for drug development .

Data Tables

The following tables summarize key findings related to the biological activity of this compound and its analogs:

Compound Name Biological Activity Reference
This compoundPotential antimicrobial properties
Acetylcholinesterase inhibitorsNeuroprotective effects
Furan derivativesAnticancer activity
Study Focus Findings Reference
Protein cross-linkingInsights into protein interactions
Synthesis of furan derivativesEnhanced biological activities

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(bromomethyl)-2-furoate?

Answer:
The compound is typically synthesized via bromination of a precursor such as methyl 3-methyl-2-furoate. A common method involves using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or acetonitrile. Reaction conditions (temperature, stoichiometry) must be optimized to minimize over-bromination. Post-reaction purification often employs column chromatography or recrystallization. For analogous brominated furan derivatives, sodium methoxide has been used to neutralize acidic byproducts .

Advanced: How can side reactions during bromination of methyl 3-methyl-2-furoate be mitigated?

Answer:
Side reactions (e.g., di-bromination, ester hydrolysis) are influenced by solvent polarity, bromine equivalents, and reaction time. Using a radical initiator with controlled stoichiometry (1:1.05 molar ratio of precursor to NBS) reduces di-substitution. Anhydrous conditions and inert atmospheres (N₂/Ar) prevent ester hydrolysis. Monitoring via TLC or in-situ NMR helps track progress. For example, in related bromomethyl esters, maintaining temperatures below 60°C minimizes decomposition .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To identify bromomethyl (-CH₂Br) protons (δ ~3.5–4.5 ppm) and ester carbonyl (δ ~165–170 ppm).
  • MS (EI/ESI) : For molecular ion peaks ([M]⁺ or [M+Na]⁺) and isotopic patterns characteristic of bromine.
  • IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the structure of brominated furan derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry and stereochemistry. Challenges include obtaining high-quality crystals due to the compound’s volatility or sensitivity. Slow evaporation from non-polar solvents (e.g., hexane/EtOAc) or cooling crystallization (-20°C) may improve crystal formation. For example, SC-XRD resolved positional isomerism in methyl 2-(bromomethyl)-3-chlorobenzoate .

Basic: What are the stability considerations for storing this compound?

Answer:
The compound is light- and moisture-sensitive. Store under inert gas (Ar/N₂) at 2–8°C in amber vials. Desiccants (e.g., Drierite) prevent hydrolysis. Stability tests (HPLC/GC-MS) over 6–12 months can assess degradation (e.g., formation of 3-methyl-2-furoic acid). Avoid contact with bases or nucleophiles to prevent SN2 reactions at the bromomethyl group .

Advanced: What strategies prevent decomposition during high-temperature reactions involving this compound?

Answer:
Decomposition pathways (e.g., elimination to form allylic bromides) are temperature-dependent. Use microwave-assisted synthesis for rapid heating/cooling cycles. Catalytic additives (e.g., TEMPO) suppress radical side reactions. For coupling reactions, Pd-based catalysts (e.g., Pd(PPh₃)₄) with low reaction temperatures (50–80°C) improve yields, as seen in analogous Suzuki-Miyaura couplings .

Basic: How is this compound utilized in heterocyclic synthesis?

Answer:
The bromomethyl group serves as an electrophilic site for nucleophilic substitution, enabling incorporation into larger scaffolds (e.g., pyrroles, indoles). For example, it can react with amines to form Mannich bases or with thiols for thioether linkages. In fused-ring systems, its reactivity parallels methyl 6-bromo-2-naphthoate in aryl halide coupling reactions .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:
Impurities (e.g., residual solvents, di-brominated byproducts) require high-resolution LC-MS or GC-MS with selective ion monitoring (SIM). Method validation includes spike/recovery tests and LOQ determination (typically <0.1%). For brominated analogs, ion-pair chromatography (e.g., with tetrabutylammonium salts) improves separation efficiency .

Basic: What safety protocols are essential when handling this compound?

Answer:
Use PPE (gloves, goggles, fume hood) due to its lachrymatory and alkylating properties. Emergency protocols for spills include neutralization with sodium bicarbonate and adsorption via vermiculite. Waste disposal must follow halogenated organic waste guidelines. LC-MS monitoring of airborne exposure is recommended in lab settings .

Advanced: How do solvent effects influence its reactivity in cross-coupling reactions?

Answer:
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote ester hydrolysis. Non-polar solvents (toluene, THF) favor radical pathways. In Pd-catalyzed couplings, solvent choice affects oxidative addition rates; for example, DMF accelerates transmetallation in Stille reactions. Solvent-free conditions under ball milling have been explored for analogous bromoesters to reduce side reactions .

Basic: What computational methods predict the reactivity of this compound?

Answer:
DFT calculations (e.g., Gaussian, ORCA) model transition states for bromomethyl group reactions. Parameters like Fukui indices identify electrophilic sites. Molecular docking studies assess interactions in enzyme inhibition assays, though experimental validation (e.g., IC₅₀) remains critical .

Advanced: How can contradictory reports on its thermal stability be reconciled?

Answer:
Contradictions often arise from differing purity levels or analytical methods. Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) clarifies decomposition profiles. Comparative studies using DSC and accelerated stability testing (40°C/75% RH) standardize degradation kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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